molecular formula C9H19N3O B15256264 Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]-

Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]-

Cat. No.: B15256264
M. Wt: 185.27 g/mol
InChI Key: DOVFYSIRDMCZAT-UHFFFAOYSA-N
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Description

Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]- is a synthetic acetamide derivative characterized by a piperidine ring substituted at the 4-position with an amino group, connected via an ethyl chain to the acetamide backbone. This structure confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications, particularly in receptor-targeted drug design.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

N-[2-(4-aminopiperidin-1-yl)ethyl]acetamide

InChI

InChI=1S/C9H19N3O/c1-8(13)11-4-7-12-5-2-9(10)3-6-12/h9H,2-7,10H2,1H3,(H,11,13)

InChI Key

DOVFYSIRDMCZAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCN1CCC(CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]- typically involves the reaction of 4-amino-1-piperidine with an appropriate acylating agent. One common method is the reaction of 4-amino-1-piperidine with acetic anhydride under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]- may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can be easily scaled up to produce larger quantities of the compound .

Chemical Reactions Analysis

Acylation Reactions

The primary amine group on the piperidine ring undergoes acylation with electrophilic reagents. For example:

  • Reaction with chloroacetyl chloride in dichloromethane (DCM) and aqueous sodium hydroxide yields N-acylated derivatives .

  • 2-Chloro-1-(3-chlorophenyl)ethanone reacts with the amine under biphasic conditions (dry acetone, potassium carbonate) to form alkylated products at 60°C .

Key Conditions

ReagentSolventTemperatureYield
Chloroacetyl chlorideDCM/H₂O0°C44–78%
2-ChloroacetophenoneAcetone60°C63–72%

Nucleophilic Substitution

The ethyl linker and piperidine nitrogen participate in nucleophilic substitutions:

  • Hydrazine hydrate refluxed with the compound in ethanol replaces the ester group with a hydrazide .

  • Carbon disulfide (CS₂) in ethanol with potassium hydroxide facilitates the formation of 1,3,4-oxadiazole heterocycles .

Representative Pathway

  • Sulfonation : 4-Chlorobenzenesulfonyl chloride reacts with the piperidine amine at pH 9–10 to form sulfonamide intermediates .

  • Cyclization : Subsequent treatment with CS₂ and KOH yields oxadiazole-thiol derivatives .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acid-catalyzed hydrolysis cleaves the amide bond, generating 2-(4-aminopiperidin-1-yl)ethylamine and acetic acid .

  • Base-mediated hydrolysis (e.g., NaOH) produces the corresponding carboxylate salt .

Kinetic Data

ConditionHalf-lifeByproducts
1M HCl, 80°C2.5 hrEthylamine derivatives
1M NaOH, 60°C1.8 hrCarboxylate salts

Palladium-Catalyzed Cross-Coupling

The 4-aminopiperidine moiety participates in C–N bond-forming reactions:

  • Buchwald-Hartwig amination with aryl halides (e.g., bromonaphthalene) uses Pd catalysts (e.g., L17 ) and NaO-t-Bu to afford diarylamines .

  • Intramolecular N-arylation constructs nine-membered macrocycles in 72% yield .

Catalyst Comparison

LigandSubstrateYield
L6Alkyldiarylamines63%
L14Chiral aminopiperidines59%

Heterocycle Formation

The compound serves as a precursor for bioactive heterocycles:

  • 1,3,4-Oxadiazoles : Synthesized via cyclization with CS₂/KOH, exhibiting antimicrobial activity .

  • Thieno[2,3-b]pyridines : Formed using bromoacetyl intermediates and piperidine in ethanol .

Biological Relevance

HeterocycleActivity
1,3,4-OxadiazoleAntibacterial (MIC: 8–32 µg/mL)
ThienopyridineAnticonvulsant (ED₅₀: 12 mg/kg)

Comparative Reactivity

The compound’s acetamide and piperidine groups exhibit distinct reactivity compared to analogues:

CompoundFunctional GroupsKey Reactivity
Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]-Acetamide, 4° amineAcylation, cross-coupling
4-Amino-N-methylpiperidine2° amineLimited acylation
N-Ethylpiperidine3° amineNo nucleophilic substitution

Scientific Research Applications

Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Comparison with Similar Compounds

Target Compound vs. Bis-Pyrimidine Acetamides ()

Compounds 12–17 in share the acetamide core but feature bis-pyrimidine scaffolds with nitro, halogen, and aryl substituents. These modifications increase molecular weight and rigidity compared to the target compound. For example:

  • Compound 12 : Contains fluorophenyl groups, enhancing lipophilicity.

Target Compound vs. N-[2-(1H-Indol-3-yl)ethyl]acetamide ()

Compound D (C₁₂H₁₄N₂O) shares the ethyl-acetamide linker but replaces the piperidine with an indole group. The indole’s aromaticity and hydrogen-bonding capacity differ from the piperidine’s aliphatic amine, likely altering receptor affinity and solubility. Database matches for Compound D showed only 71% structural similarity, highlighting distinct pharmacophores .

Target Compound vs. Melatonergic Ligands ()

Compounds 14–19 in feature substituted anilinoethylamide structures with methoxy, hydroxymethyl, and bromo groups. For example:

  • Compound 15 : A 3-hydroxyphenyl group enhances polarity.
  • Compound 17 : A bromo substituent increases molecular weight and lipophilicity.

Key Similarity: Both the target compound and ’s derivatives utilize ethyl linkers for spatial positioning of functional groups. However, the target’s piperidine amino group may offer superior water solubility compared to methoxy or bromo substituents .

Physicochemical Properties

Property Target Compound Compound 12 () Compound D ()
Molecular Weight ~225 g/mol (estimated) 720–800 g/mol 202.26 g/mol
Solubility Moderate (amino group) Low (nitro/halogen groups) Low (indole hydrophobicity)
Melting Point Not reported 180–220°C Not reported

Key Insight: The target’s amino group likely improves aqueous solubility over nitro or halogenated analogs, which dominate in ’s compounds .

Biological Activity

Methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on anticancer, antimicrobial, and other pharmacological effects, supported by relevant studies and data.

Chemical Structure and Properties

Methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate belongs to the benzofuran class of compounds. Its structure can be described as follows:

  • Molecular Formula : C₉H₇ClO₃
  • Molecular Weight : 188.60 g/mol

The compound features a chloro substituent at the 5-position and a carboxylate group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate and its derivatives. For instance, research indicates that various benzofuran derivatives exhibit significant antiproliferative effects against multiple cancer cell lines.

Case Study: Antiproliferative Effects

A study by Flynn et al. demonstrated that certain derivatives of benzofuran showed potent antiproliferative activity. The introduction of methyl groups at specific positions on the benzofuran ring enhanced the activity significantly. For example, compounds with a methyl group at the C–3 position exhibited 2–4 times greater potency than their unsubstituted counterparts .

CompoundStructureAntiproliferative Activity (IC50)
Compound AStructure A10 µM
Methyl DerivativeStructure B2.5 µM
Unsubstituted CompoundStructure C8 µM

Antimicrobial Activity

The antimicrobial properties of methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate have also been explored. A study evaluated various benzofuran derivatives for their ability to inhibit microbial growth.

Findings on Antimicrobial Efficacy

In vitro tests showed that several derivatives exhibited activity against Gram-positive and Gram-negative bacteria as well as fungi. Specifically, compounds derived from this scaffold demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 50 to 200 µg/mL against selected strains.

Microbial StrainMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli200
Candida albicans50

The mechanism by which methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets within cells. Studies suggest that these compounds may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells .

Q & A

Basic: What are the key considerations for synthesizing Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]- with high purity?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as coupling the piperidine derivative with an acetamide precursor via nucleophilic substitution or amidation. Key steps include:

  • Reagent selection : Use catalysts like palladium for cross-coupling or carbodiimides for amide bond formation .
  • Temperature control : Optimize reaction conditions (e.g., 60–80°C for 12–24 hours) to minimize side products .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization to achieve >95% purity. Confirm purity via HPLC or TLC .

Basic: How can structural integrity and purity of this compound be validated?

Methodological Answer:
Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm functional groups (e.g., acetamide carbonyl at ~170 ppm, piperidine protons at δ 2.5–3.5) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 276–376 depending on substituents) .
  • Infrared (IR) Spectroscopy : Identify characteristic bands (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from assay variability or structural analogs. Mitigate by:

  • Standardizing assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls .
  • Structural verification : Compare activity of analogs (e.g., replacing the 4-amino-piperidine group with morpholine) to isolate pharmacophores .
  • Statistical analysis : Apply ANOVA or dose-response curve fitting to assess significance of IC₅₀ variations .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to receptors (e.g., serotonin receptors) based on piperidine and acetamide flexibility .
  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability over 100 ns .
  • QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the piperidine ring) with activity data .

Advanced: How to design experiments evaluating pharmacokinetics and toxicity?

Methodological Answer:

  • In vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and PAMPA for permeability .
  • In vivo models : Administer 10–50 mg/kg doses in rodents, monitoring plasma concentration via LC-MS/MS .
  • Toxicity screening : Use zebrafish embryos for acute toxicity (LC₅₀) and Ames test for mutagenicity .

Advanced: How to optimize structure-activity relationships (SAR) for enhanced selectivity?

Methodological Answer:

  • Substituent modulation : Test derivatives with variations in the piperidine (e.g., 4-methyl vs. 4-fluoro) and acetamide (e.g., N-ethyl vs. N-cyclopropyl) groups .
  • Bioisosteric replacement : Replace the piperidine ring with azetidine or pyrrolidine to alter steric/electronic profiles .
Substituent ModificationObserved EffectReference
4-Amino-piperidine → 4-Methyl-piperidine↑ Lipophilicity, ↓ CNS penetration
Acetamide → Propionamide↑ Binding affinity to σ receptors

Basic: What spectroscopic techniques differentiate this compound from structurally similar analogs?

Methodological Answer:

  • ¹H NMR : Compare chemical shifts of aromatic protons (e.g., para-substituted phenyl groups at δ 7.2–7.8) and piperidine protons .
  • High-resolution MS : Distinguish via exact mass differences (e.g., C₁₄H₂₁N₃O vs. C₁₆H₂₄N₂O₂) .
  • X-ray crystallography : Resolve spatial arrangement of the piperidine-acetamide core .

Advanced: How to address low yield in large-scale synthesis?

Methodological Answer:

  • Reaction scaling : Optimize solvent volume (e.g., 10:1 DMF/H₂O) and stirring efficiency .
  • Catalyst recycling : Use immobilized palladium nanoparticles to reduce costs .
  • Process automation : Implement flow chemistry for continuous amidation steps .

Advanced: What strategies validate target engagement in cellular models?

Methodological Answer:

  • Fluorescent probes : Conjugate BODIPY to the acetamide moiety for live-cell imaging .
  • Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., GPCRs) and assess activity loss .
  • Thermal shift assays : Monitor protein stability via DSF when bound to the compound .

Advanced: How to compare this compound’s efficacy with existing analogs in preclinical studies?

Methodological Answer:

  • Dose-response profiling : Test IC₅₀ values in parallel assays (e.g., kinase inhibition, receptor binding) .
  • Pharmacodynamic markers : Measure downstream effects (e.g., cAMP levels for GPCR-targeting compounds) .
  • Meta-analysis : Aggregate data from PubChem BioAssay (AID 1259391) and ChEMBL (CHEMBL6904) .

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